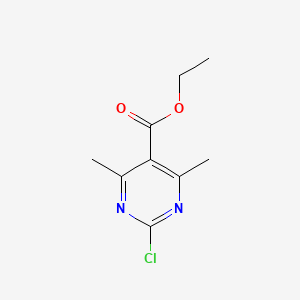

Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate

描述

Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6; molecular formula C₉H₁₁ClN₂O₂) is a halogenated pyrimidine derivative characterized by a chloro substituent at position 2, methyl groups at positions 4 and 6, and an ethyl ester at position 4. This compound serves as a versatile intermediate in medicinal and synthetic chemistry, particularly in the synthesis of nicotinamide analogs and targeted therapeutics .

属性

IUPAC Name |

ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-4-14-8(13)7-5(2)11-9(10)12-6(7)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWCHVHQVYFMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate typically involves the chlorination of 4,6-dimethylpyrimidine-5-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) and a catalyst to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Oxidation Reactions: Although less common, oxidation reactions can modify the pyrimidine ring or the ethyl ester group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while reduction can produce alcohols or hydrocarbons.

科学研究应用

Based on the search results, here's what is known about the applications of compounds related to "Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate":

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

- Pharmaceuticals It serves as an active pharmaceutical intermediate in the synthesis of drugs, particularly those targeting infectious diseases.

- Drug Synthesis The pyrimidine ring structure, which is present in Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, is a common core in many biologically active molecules, including pharmaceuticals, making it a potential building block for synthesizing new drugs. Modifying the pyrimidine ring with different functional groups can lead to diverse biological activities.

- Biological activities Research indicates that ethyl 2-chloro-4-methylpyrimidine-5-carboxylate exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its structure allows it to interact with specific enzymes and receptors, potentially inhibiting microbial growth and showing promise as an active pharmaceutical intermediate.

- Enzyme Interactions Interaction studies have shown that ethyl 2-chloro-4-methylpyrimidine-5-carboxylate can bind to specific enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as antimicrobial activity by inhibiting enzymes critical for microbial growth. Additionally, studies have indicated its potential role as an inhibitor for certain cytochrome P450 enzymes, which are vital for drug metabolism.

Other related compounds:

- 2-chloro-4, 6-dimethoxypyrimidine is widely used in chemical fields such as medical intermediates .

- Novel compounds as rearranged during transfection (RET) inhibitors This invention relates to novel compounds which are inhibitors of the Rearranged during Transfection (RET) kinase, to pharmaceutical compositions containing them, to processes for their preparation, and to their use in therapy, alone or in combination, for the normalization of gastrointestinal sensitivity, motility and/or secretion and/or abdominal disorders or diseases and/or treatment related to diseases related to RET dysfunction or where modulation of RET activity may have therapeutic benefit including but not limited to all classifications of irritable bowel syndrome (IBS) including diarrhea-predominant, constipation-predominant or alternating stool pattern, functional bloating, functional constipation, functional diarrhea, unspecified functional bowel disorder, functional abdominal pain syndrome, chronic idiopathic constipation, functional esophageal disorders, functional gastroduodenal disorders, functional anorectal pain, inflammatory bowel disease, proliferative diseases such as non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, medullary thyroid cancer, follicular thyroid cancer, anaplastic thyroid cancer, papillary thyroid cancer, brain tumors, peritoneal cavity cancer, solid tumors, other lung cancer, head and neck cancer, gliomas, neuroblastomas, Von Hippel-Lindau Syndrome and kidney tumors, breast cancer, fallopian tube cancer, ovarian cancer, transitional cell cancer, prostate cancer, cancer of the esophagus and gastroesophageal junction, biliary cancer, adenocarcinoma, and any malignancy with increased RET kinase activity .

作用机制

The mechanism of action of ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or modulate the activity of enzymes by forming covalent or non-covalent interactions, thereby affecting various biochemical pathways.

相似化合物的比较

Ethyl 2-Chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0)

- Structural Difference : Lacks a methyl group at position 5.

- Impact : Reduced steric hindrance compared to the 4,6-dimethyl analog may enhance reactivity in nucleophilic substitutions.

- Similarity Score : 0.80 (based on structural alignment) .

- Applications : Used in synthesizing heterocyclic scaffolds but less commonly reported in medicinal chemistry than its dimethyl counterpart.

Ethyl 2-Chloropyrimidine-5-carboxylate (CAS 89793-12-4)

- Structural Difference: No methyl substituents at positions 4 or 6.

- Impact : Lower lipophilicity (logP ≈ 1.2 vs. 2.5 for the dimethyl analog) affects solubility and bioavailability.

- Similarity Score : 0.73 .

- Applications: Primarily serves as a precursor for non-methylated pyrimidine derivatives in agrochemical research.

Ethyl 2-Hydroxy-4,6-dimethylpyrimidine-5-carboxylate (CAS 168130-75-4)

- Structural Difference : Hydroxy group replaces chlorine at position 2.

- Impact : Increased polarity (molecular weight 196.20 vs. 214.85 for the chloro analog) enhances aqueous solubility but reduces electrophilicity, limiting use in cross-coupling reactions .

- Applications : Useful in synthesizing hydrogen-bonding motifs for crystal engineering .

Ethyl 2-Chloro-4-phenylpyrimidine-5-carboxylate (CAS 113271-89-9)

- Structural Difference : Phenyl group at position 4 instead of methyl.

- Impact : Enhanced π-π stacking interactions improve binding to aromatic protein pockets, making it relevant in kinase inhibitor design .

- Applications : Explored in anticancer drug discovery due to its planar aromatic structure.

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Weight | Key Substituents | logP* |

|---|---|---|---|---|

| This compound | 857283-62-6 | 214.85 | 2-Cl, 4-Me, 6-Me, 5-COOEt | 2.5 |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 | 200.63 | 2-Cl, 4-Me, 5-COOEt | 1.8 |

| Ethyl 2-hydroxyl-4,6-dimethylpyrimidine-5-carboxylate | 168130-75-4 | 196.20 | 2-OH, 4-Me, 6-Me, 5-COOEt | 1.2 |

| Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | 113271-89-9 | 262.70 | 2-Cl, 4-Ph, 5-COOEt | 3.1 |

*logP values estimated via computational methods.

Research Findings and Implications

- Electronic Effects: Chlorine at position 2 increases electrophilicity, enabling Suzuki-Miyaura couplings and amide formations, whereas hydroxy or amino substituents favor hydrogen bonding or nucleophilic reactivity .

- Steric Influence : 4,6-Dimethyl groups in the parent compound hinder reactions at position 4/6 but stabilize intermediates in multi-step syntheses .

- Medicinal Chemistry : The 4-phenyl analog (CAS 113271-89-9) shows promise in targeting aromatic enzyme pockets, while the dimethyl-chloro variant is prioritized for CNS drug candidates due to balanced lipophilicity .

生物活性

Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound (CAS No. 108381-23-3) has the molecular formula C9H11ClN2O2. The compound can be synthesized through several methods, including nucleophilic substitution reactions and cyclization processes involving pyrimidine derivatives. For example, the synthesis can involve the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with various amines under controlled conditions .

1. Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values typically range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 45 | 30 |

| K. pneumoniae | 50 | 24 |

| P. aeruginosa | 50 | 19 |

2. Anticancer Activity

The compound has also shown promising anticancer properties in vitro. It targets specific molecular pathways involved in cancer progression, demonstrating IC50 values ranging from 7 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These findings suggest its potential as a lead compound for developing new anticancer agents .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT-116 | 14 |

| PC3 | 12 |

3. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µg/mL, it showed an inhibition rate of approximately 78% for TNF-α and 89% for IL-6 compared to control treatments .

Case Studies

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was found to significantly reduce bacterial growth in vitro, supporting its potential use in treating bacterial infections resistant to conventional antibiotics.

Case Study: Anticancer Potential

In another study focusing on its anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action as a potential anticancer agent.

化学反应分析

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, alkoxides, and thiols under mild conditions.

Key Examples:

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing ester group at the 5-position, which activates the chlorine for substitution .

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling:

| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(Ethoxycarbonyl)phenyl | Pd(PPh₃)₂Cl₂, K₂CO₃, DMF, 90°C | Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | 37–60% |

Note : The reaction tolerates diverse boronic acids, with yields influenced by steric effects of the 4,6-dimethyl groups .

Reduction:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Zn dust | Aqueous NaOH, Et₂O, 25°C | Ethyl 4,6-dimethylpyrimidine-5-carboxylate (dechlorinated) | 40–50% |

Limitation : Direct reduction of the ester group to alcohol is not observed under standard conditions .

Oxidation:

The methyl groups at the 4- and 6-positions resist oxidation, but the ethyl ester can be hydrolyzed:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O/HCl | Reflux, 8 h | 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid | 85% |

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles:

Intramolecular Cyclization:

| Reagent | Conditions | Product | Yield | Source

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization and chlorination steps. A three-step procedure involves:

Cyclization : Reacting ethyl 3-oxobutanoate with urea and acetaldehyde in ethanol under HCl catalysis at 85°C for 5 hours to form ethyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (79% yield) .

Dehydrogenation : Treating the intermediate with nitric acid at 0°C for 3 hours to yield ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (56% yield) .

Chlorination : Reacting with phosphoroyl trichloride and N,N-diethylaniline at 105°C for 3 hours to introduce the chloro substituent (30% yield) .

Key Factors : Temperature control during chlorination and stoichiometric ratios significantly impact yield. Lower yields in the final step suggest side reactions, necessitating optimized reagent purity and reaction time.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, HCl, 85°C | 79% |

| 2 | HNO₃, 0°C | 56% |

| 3 | POCl₃, 105°C | 30% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves molecular geometry and electron density distribution. For example, bond critical points (BCPs) and Laplacian values derived from high-resolution XRD at 110 K reveal shared atomic interactions and molecular packing .

- SHELX Refinement : SHELXL software refines crystallographic data, particularly for small-molecule structures, ensuring accurate atomic positional and thermal displacement parameters .

- ORTEP Visualization : ORTEP-III generates molecular graphics to analyze torsional angles and confirm non-planar pyrimidine rings (e.g., dihedral angles between fused rings ≈80.94°) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store in inert atmospheres (e.g., N₂) at –20°C to prevent oxidation or hydrolysis. Avoid dimethyl sulfoxide (DMSO) due to potential decomposition under prolonged storage .

- Handling : Use gloveboxes for air-sensitive reactions. Monitor purity via HPLC before critical experiments.

Advanced Research Questions

Q. How can Quantum Theory of Atoms in Molecules (QTAIM) elucidate the electron density distribution in this compound?

- Methodological Answer : QTAIM analysis of XRD data identifies bond critical points (BCPs) and Laplacian values (∇²ρ). For example:

- Shared Interactions : C–Cl bonds show negative Laplacian values (∇²ρ < 0), indicating covalent character.

- Limitations : Multipole models may underestimate longitudinal electron-density curvature, leading to discrepancies between experimental and theoretical ∇²ρ values .

- Data Table :

| Bond | Experimental ∇²ρ (e·Å⁻⁵) | Theoretical ∇²ρ (e·Å⁻⁵) |

|---|---|---|

| C–Cl | –1.2 | –1.5 |

| C–N | –2.1 | –2.4 |

Q. How can researchers resolve contradictions between experimental and computational structural data for this compound?

- Methodological Answer : Discrepancies arise from multipole model limitations in describing electron-density curvature. To resolve:

Validate Models : Compare integrated atomic properties (e.g., atomic charges) instead of Laplacian values, as they are less model-dependent .

Hybrid Methods : Combine periodic crystal calculations (e.g., DFT with plane-wave basis sets) and experimental XRD to refine electron-density maps .

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

- Methodological Answer : It serves as a precursor for:

- Anticancer Agents : Chlorinated pyrimidines are key in kinase inhibitors. For example, derivatives like 6-chloro-2-aryl-imidazopyridines show antiglycation activity (IC₅₀ ≈240 μM) .

- Antiemetics : React with piperazines to form dopamine D2/serotonin 5-HT3 receptor antagonists .

Q. What strategies mitigate decomposition during derivatization reactions involving this compound?

- Methodological Answer :

- Solvent Choice : Avoid polar aprotic solvents (e.g., DMF) for prolonged reactions. Use tetrahydrofuran (THF) with triethylamine to stabilize intermediates .

- Low-Temperature Workup : Quench reactions at 0°C to minimize hydrolysis of the chloro substituent .

Q. How do structural modifications of this compound affect its biological activity in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。